3-(3-Chloro-4-fluorophenyl)sulfonyl-8-ethoxychromen-2-one
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Description
3-(3-Chloro-4-fluorophenyl)sulfonyl-8-ethoxychromen-2-one, also known as CFC, is a synthetic compound with potential applications in scientific research. This compound is a member of the chromone family, which is known for its various biological activities. The unique chemical structure of CFC makes it a promising candidate for various research applications, including drug discovery and development.
Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
A study on comb-shaped poly(arylene ether sulfone)s demonstrated their application as proton exchange membranes (PEMs) for fuel cells. The introduction of sulfonated side chains improved the materials' proton conductivity, showcasing the potential of sulfonated polymers in energy applications (Kim, Robertson, & Guiver, 2008).
Fluorescent Molecular Probes
Fluorescent solvatochromic dyes with a sulfonyl group have been synthesized for use as molecular probes. These compounds exhibit strong solvent-dependent fluorescence, useful for studying various biological events and processes (Diwu et al., 1997).
Electroluminescent Properties
Heteroleptic functional Ir(III) complexes with fluorinated aromatic sulfonyl groups have been synthesized, displaying intense yellow phosphorescence. These materials show promise in organic light-emitting diodes (OLEDs) due to their high quantum yields and tunable electroluminescent properties (Zhao et al., 2015).
Synthesis and Characterization of Novel Fluoropolymers
Research on the synthesis of novel fluoropolymers containing sulfonyl and perfluorocyclobutyl units highlights the development of materials with excellent thermal stability and solubility in conventional solvents. These properties are crucial for various applications in materials science and engineering (Huang et al., 2005).
Herbicide Activity and Selectivity
Selective fluorine substitution in herbicides, such as bentranil analogues, has shown significant changes in herbicidal properties. The introduction of fluorine atoms can enhance the activity and selectivity of these compounds, demonstrating the impact of fluorination on agricultural chemicals (Hamprecht, Würzer, & Witschel, 2004).
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-8-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO5S/c1-2-23-14-5-3-4-10-8-15(17(20)24-16(10)14)25(21,22)11-6-7-13(19)12(18)9-11/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHBQUTYVBMRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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